molecular formula C10H14N2 B15072131 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine

2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine

Cat. No.: B15072131
M. Wt: 162.23 g/mol
InChI Key: NQHURJAWQAYBMA-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound are generally based on the optimization of the aforementioned synthetic routes. The key focus is on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. One-pot synthesis and multicomponent reactions are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C.

    Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of various substituted benzazepine derivatives.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine is unique due to its specific substitution pattern and the presence of an amine group at the 9-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepin-9-amine

InChI

InChI=1S/C10H14N2/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7,11H2

InChI Key

NQHURJAWQAYBMA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2N

Origin of Product

United States

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